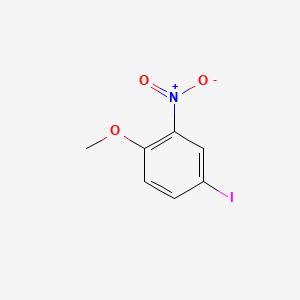

4-Iodo-2-nitroanisole

説明

Contextualization as a Substituted Anisole (B1667542) and Halo-Nitroarene

As a substituted anisole, 4-iodo-2-nitroanisole is a derivative of anisole (methoxybenzene). The methoxy (B1213986) group is known as an activating group in electrophilic aromatic substitution reactions, meaning it increases the rate of reaction and directs incoming electrophiles primarily to the ortho and para positions. However, in this compound, the presence of the strongly deactivating nitro group, an electron-withdrawing group, significantly influences the electron density distribution of the aromatic ring. oup.com

The compound also belongs to the family of halo-nitroarenes, which are aromatic compounds containing both a halogen atom and a nitro group. The carbon-halogen bond, in this case, a carbon-iodine bond, and the nitro group are key reactive sites in the molecule. The nitro group can undergo reduction to an amino group, a fundamental transformation in synthetic organic chemistry. smolecule.com The iodine atom can participate in various coupling reactions and nucleophilic aromatic substitution reactions. smolecule.com The development of multi-substituted nitrobenzenes, including halogenated and methoxylated variants, arose from the demand for intermediates in the synthesis of dyes and pharmaceuticals. smolecule.com

Isomeric Considerations within Iodo-Nitroanisole Systems

The placement of the three different substituents (iodo, nitro, and methoxy) on the benzene (B151609) ring allows for the existence of numerous constitutional isomers. Each isomer possesses the same molecular formula (C7H6INO3) but differs in the connectivity of the atoms, leading to distinct physical and chemical properties.

For instance, changing the position of the substituents on the anisole core results in various isomers. Some examples of iodo-nitroanisole isomers include:

2-Iodo-4-nitroanisole : In this isomer, the iodine is at the ortho position to the methoxy group, and the nitro group is at the para position. lookchem.com It is described as a pale yellow solid. lookchem.com

4-Iodo-3-nitroanisole : Here, the nitro group is at the meta position relative to the methoxy group. biosynth.com This compound is an intermediate in the synthesis of 4-methoxy-2-nitroaniline. biosynth.com

3-Iodo-4-nitroanisole : The nitration of 3-iodoanisole can yield this isomer, along with others. rsc.org

2,4-Diiodo-3-nitroanisole and 2,6-diiodo-4-nitroanisole are examples of di-iodinated nitroanisole isomers. iucr.orgresearchgate.net

The specific arrangement of the substituents in this compound, with the nitro group ortho to the methoxy group and the iodine atom para to the methoxy group, dictates its unique reactivity and spectroscopic characteristics. For example, studies on substituted 4-nitroanisoles have shown that the presence of a substituent ortho to the methoxy group can enhance its resonance interaction with the benzene ring. oup.com

Below is a table summarizing the key identifiers for this compound.

| Property | Value |

| IUPAC Name | 4-iodo-1-methoxy-2-nitrobenzene |

| Molecular Formula | C7H6INO3 |

| Molecular Weight | 279.03 g/mol |

| CAS Number | 52692-09-8 |

| Physical State | Solid |

Table 1: Key Identifiers for this compound. cymitquimica.comthermofisher.comletopharm.com

Structure

3D Structure

特性

IUPAC Name |

4-iodo-1-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULXGCDMVLQZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482369 | |

| Record name | 4-Iodo-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52692-09-8 | |

| Record name | 4-Iodo-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies

General Approaches for Aryl Iodination and Nitroarene Formation

The construction of the 4-Iodo-2-nitroanisole molecule involves the introduction of three key functional groups onto an aromatic ring: an iodo group, a nitro group, and a methoxy (B1213986) group. The strategies for introducing the iodo and nitro functionalities are foundational to understanding the synthesis of this target compound.

Aryl Iodination:

The introduction of an iodine atom onto an aromatic ring, known as aryl iodination, can be achieved through several methods. Electrophilic aromatic substitution is a common approach, where an electrophilic iodine species attacks the electron-rich aromatic ring. However, molecular iodine (I₂) itself is a weak electrophile, necessitating the use of an activating agent or an oxidant to generate a more potent iodinating species, such as the iodonium ion (I⁺) babafaridgroup.edu.in. Common activating systems include nitric acid, which in conjunction with iodine, can iodinate even deactivated aromatic rings babafaridgroup.edu.inrsc.org. Other reagents like N-Iodosuccinimide (NIS) are also widely used for the iodination of various aromatic compounds, often in the presence of an acid catalyst organic-chemistry.orgresearchgate.netwikipedia.orgresearchgate.net.

Another powerful method for introducing an iodine atom is the Sandmeyer reaction. This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a source of iodide, typically potassium iodide, to yield the corresponding aryl iodide rsc.orgorganic-chemistry.orgacs.orgorganic-chemistry.org. This method is particularly useful for introducing iodine at positions that are not easily accessible through direct electrophilic substitution.

Nitroarene Formation:

The formation of nitroarenes is most classically achieved through electrophilic aromatic nitration. This reaction typically involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring beilstein-journals.orgrsc.org. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the aromatic ring.

Alternatively, nitro groups can be introduced by the oxidation of primary aromatic amines. Various oxidizing agents can be employed for this transformation. Furthermore, recent advancements have focused on developing milder and more selective nitration methods to avoid the harsh conditions of traditional mixed-acid nitration acs.orgresearchgate.net.

Strategies for Methoxy Group Introduction in Aromatic Systems

The methoxy group (-OCH₃) is a key functional group in this compound. Its introduction onto an aromatic ring is typically achieved through two main strategies:

Nucleophilic Aromatic Substitution (SNA r): This method involves the displacement of a suitable leaving group, such as a halide, on an aromatic ring by a methoxide (B1231860) nucleophile. The aromatic ring must be activated by electron-withdrawing groups (such as a nitro group) at the ortho and/or para positions to facilitate the attack of the nucleophile.

Williamson Ether Synthesis: This is a widely used method for the formation of ethers. In the context of aromatic systems, it involves the deprotonation of a phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks a methylating agent, such as dimethyl sulfate or methyl iodide, to form the anisole (B1667542) derivative orgsyn.orgresearchgate.netreddit.com.

Exploration of Potential Synthetic Routes to this compound

Based on the general principles outlined above, several potential synthetic routes to this compound can be envisioned.

Route 1: Electrophilic Iodination of 2-Nitroanisole (B33030)

A plausible and direct approach is the electrophilic iodination of commercially available 2-nitroanisole. In this scenario, the methoxy group is a strong activating group and an ortho-, para-director, while the nitro group is a deactivating group and a meta-director. The directing effects of the methoxy group are generally stronger, and it will direct the incoming electrophile (iodine) to the position para to it, which is the desired C4 position.

A common procedure for such a transformation involves the use of iodine in the presence of an oxidizing agent like nitric acid in a solvent such as acetic acid. For instance, the iodination of 4-nitroaniline, a similarly substituted compound, has been successfully achieved using a mixture of iodine and nitric acid in acetic acid, affording 2-iodo-4-nitroaniline in good yield babafaridgroup.edu.in. This suggests that a similar protocol could be effective for the iodination of 2-nitroanisole.

Another effective reagent for this transformation is N-Iodosuccinimide (NIS). The iodination of various activated aromatic compounds, including those containing methoxy groups, has been accomplished with high yields using NIS, often with an acid catalyst researchgate.netcolab.ws.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Nitroaniline | I₂, HNO₃, Acetic Acid, Room Temperature, 4 hours | 2-Iodo-4-nitroaniline | 89% | babafaridgroup.edu.in |

| Various substituted aromatics | N-Iodosuccinimide (NIS), Grinding, Room Temperature, 5-8 minutes | Iodinated aromatics | 94-99% | colab.ws |

Route 2: Methylation of 4-Iodo-2-nitrophenol

An alternative strategy begins with 4-iodo-2-nitrophenol. The hydroxyl group of the phenol can be converted to a methoxy group via a Williamson ether synthesis. This typically involves treating the phenol with a base, such as sodium hydroxide or potassium carbonate, to generate the corresponding phenoxide, followed by reaction with a methylating agent like dimethyl sulfate orgsyn.orgresearchgate.net. This route has the advantage of building the molecule from a precursor where the iodine and nitro groups are already in the correct positions.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Gallic Acid | NaOH, Dimethyl sulfate, H₂O, Reflux | Trimethylgallic acid | 89-92% | orgsyn.org |

| 4-Methyl-2-nitrophenol | 1. NaOH, H₂O; 2. Dimethyl sulfate, Tetrabutylammonium bromide, Dichloromethane, 10-25°C, 10-12 hours | 4-Methyl-2-nitroanisole | 90% | mdpi.com |

Route 3: Sandmeyer Reaction from 2-Amino-4-iodoanisole

The Sandmeyer reaction provides a powerful tool for the synthesis of aryl iodides from the corresponding anilines. In this potential route, 2-amino-4-iodoanisole would be the starting material. The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. Subsequent treatment of the diazonium salt with potassium iodide would then yield this compound. A one-pot diazotization-iodination of aromatic amines has been developed using reagents such as sodium nitrite and potassium iodide in the presence of an acidic ionic liquid, offering a milder and more efficient alternative to traditional methods researchgate.net.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aromatic Amines | NaNO₂, KI, p-TsOH, Acetonitrile, Room Temperature | Aryl Iodides | Good yields | organic-chemistry.org |

| Aromatic Amines | NaNO₂, KI, Acidic Ionic Liquid [H-NMP]HSO₄, Room Temperature | Aryl Iodides | Moderate to good yields | researchgate.net |

Advanced Methods for Sustainable Chemical Synthesis

In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly synthetic methodologies, often referred to as "green chemistry." These principles can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields nih.govorientjchem.orgyoutube.comresearchgate.net. The rapid and intense heating generated by microwaves can accelerate reactions that would otherwise require prolonged heating under conventional conditions youtube.com. For instance, microwave-assisted nucleophilic aromatic substitution reactions have been shown to proceed to completion in minutes with near-quantitative yields, compared to hours or days with conventional heating youtube.com. This technology could be applied to the methylation of 4-iodo-2-nitrophenol or potentially to the iodination or nitration steps, offering a more energy-efficient and faster synthetic route.

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, particularly for highly exothermic and potentially hazardous reactions like nitration beilstein-journals.orgrsc.orgvapourtec.comresearchgate.net. In a flow reactor, small volumes of reagents are continuously mixed and reacted, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control leads to improved safety, higher yields, and better selectivity rsc.orgvapourtec.com. The nitration of aromatic compounds, a key step in some potential syntheses of this compound, has been successfully implemented in continuous flow systems, demonstrating the potential for safer and more efficient production beilstein-journals.orgrsc.orgresearchgate.net.

Use of Greener Solvents and Catalysts:

The use of environmentally benign solvents and catalysts is a cornerstone of green chemistry. Ionic liquids, which are salts that are liquid at or near room temperature, have been explored as alternative reaction media for various organic transformations, including nucleophilic aromatic substitution and diazotization-iodination reactions researchgate.netrsc.orgchemistryviews.orgwikipedia.org. Their low volatility and tunable properties make them attractive alternatives to traditional volatile organic solvents. Furthermore, the development of solid acid catalysts and photocatalytic methods for iodination and nitration represents a move away from corrosive and hazardous reagents nih.govresearchgate.netacs.org. For example, photocatalytic iodination of electron-rich arenes using visible light has been demonstrated, offering a milder and more sustainable approach to C-I bond formation researchgate.netnih.govresearchgate.netacs.org.

| Sustainable Method | Application | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Nitration, Methylation, Nucleophilic Aromatic Substitution | Reduced reaction times, higher yields, energy efficiency | nih.govorientjchem.orgyoutube.comresearchgate.net |

| Flow Chemistry | Nitration | Improved safety, precise temperature control, higher yields and selectivity | beilstein-journals.orgrsc.orgvapourtec.comresearchgate.net |

| Ionic Liquids | Nucleophilic Aromatic Substitution, Diazotization-Iodination | Low volatility, tunable properties, potential for recycling | researchgate.netrsc.orgchemistryviews.orgwikipedia.org |

| Photocatalysis | Aryl Iodination | Use of visible light, mild reaction conditions | researchgate.netnih.govresearchgate.netacs.org |

Chemical Reactivity and Mechanistic Investigations

Electronic and Steric Influences of Substituents on Aromatic Reactivity

The unique substitution pattern of 4-iodo-2-nitroanisole, with substituents at positions 1, 2, and 4, creates a highly polarized aromatic system. This polarization governs the electron density distribution around the ring, making certain positions susceptible to nucleophilic attack while deactivating others towards electrophiles.

The iodine atom at the C-4 position plays a pivotal role primarily as a leaving group in substitution reactions. In nucleophilic aromatic substitution (SNAr), the C-I bond is cleaved as a nucleophile attacks the ipso-carbon. While iodide is an excellent leaving group in SN1 and SN2 reactions due to its low basicity and high polarizability, the trend is often reversed in SNAr reactions. youtube.comyoutube.com For SNAr, the rate-determining step is typically the initial nucleophilic attack to form a negatively charged Meisenheimer complex, not the departure of the leaving group. chemistrysteps.comnih.gov The reactivity order for halogens in SNAr is frequently F > Cl > Br > I. masterorganicchemistry.comnih.gov This is because the more electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

Despite this, the iodo group remains a competent leaving group in many SNAr reactions, particularly when the ring is highly activated by electron-withdrawing groups. Furthermore, the C-I bond is instrumental in metal-mediated cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). Aryl iodides are the most reactive among aryl halides in these transformations due to the low C-I bond dissociation energy, which facilitates oxidative addition to the metal catalyst.

| Reaction Type | General Reactivity Trend | Key Factor |

|---|---|---|

| SN2 | I > Br > Cl > F | Leaving group ability (stability of X-) |

| SNAr | F > Cl > Br > I | Electrophilicity of the ipso-carbon (rate of attack) |

| Metal-Catalyzed Cross-Coupling | I > Br > Cl | C-X bond dissociation energy (rate of oxidative addition) |

The nitro (-NO₂) group at the C-2 position is a powerful electron-withdrawing group, exerting its influence through both a strong negative inductive effect (-I) and a negative resonance effect (-M). quora.comprutor.ai It significantly reduces the electron density of the aromatic ring, a phenomenon known as deactivation. fiveable.meyoutube.com This deactivation makes the ring much less reactive towards electrophilic aromatic substitution.

However, this pronounced electron withdrawal is precisely what activates the ring for nucleophilic aromatic substitution (SNAr). chemistrysteps.comwikipedia.org The nitro group can effectively stabilize the negative charge of the Meisenheimer complex intermediate through resonance, especially when positioned ortho or para to the site of nucleophilic attack. youtube.comwikipedia.org In this compound, the nitro group is ortho to the C-1 (methoxy) and C-4 (iodo) positions. Its placement ortho to the iodo leaving group provides powerful stabilization for the intermediate formed upon nucleophilic attack at C-4, thereby facilitating the SNAr reaction.

In this compound, the methoxy (B1213986) group is ortho to the nitro group and meta to the iodo group. Its electron-donating nature works in opposition to the nitro group's deactivating effect. The directing influence of the methoxy group would typically favor electrophilic substitution at its para position (C-4, which is occupied by iodine) and its other ortho position (C-6). However, the overwhelming deactivating effect of the nitro group makes electrophilic substitution highly unfavorable. In the context of nucleophilic substitution, the methoxy group's electron-donating character slightly disfavors the reaction by destabilizing the negatively charged intermediate. However, the activating effect of the ortho-nitro group is far more significant.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (M) | Overall Effect on Ring Electron Density | Role in SNAr at C-4 |

|---|---|---|---|---|---|

| -I (Iodo) | 4 | Weakly withdrawing | Weakly donating | Weakly deactivating | Leaving Group |

| -NO₂ (Nitro) | 2 | Strongly withdrawing | Strongly withdrawing | Strongly deactivating | Strongly activating (stabilizes intermediate) |

| -OCH₃ (Methoxy) | 1 | Withdrawing | Strongly donating | Activating | Weakly deactivating (destabilizes intermediate) |

Nucleophilic Aromatic Substitution Pathways

Given the substitution pattern, the most prominent reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The reaction proceeds via the addition-elimination mechanism. chemistrysteps.commasterorganicchemistry.com This pathway is favored because the strong electron-withdrawing nitro group is positioned ortho to the iodo leaving group, which is an ideal arrangement for stabilizing the reaction intermediate. wikipedia.org

The mechanism involves two main steps:

Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the iodine (C-4), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the π-system and is significantly stabilized by the nitro group at the ortho position.

Elimination: The aromaticity of the ring is restored by the expulsion of the iodide leaving group (I⁻), resulting in the final substituted product.

The first step, the formation of the Meisenheimer complex, is typically the slow, rate-determining step of the reaction. nih.gov The ability of the nitro group to delocalize the incoming negative charge is therefore critical to the reaction's feasibility.

Radical-Mediated Reaction Mechanisms

Beyond ionic pathways, the functional groups on this compound also allow for radical-mediated reactions. The relatively weak C-I bond can undergo homolytic cleavage under thermal or photochemical conditions to generate an aryl radical. Similarly, the nitro group is well-known to participate in radical reactions.

Nitroaromatic compounds are excellent electron acceptors and can readily undergo single electron transfer (SET) to form a nitro radical anion. nih.govacs.org This process is a key step in many of their biochemical and chemical transformations. nih.gov The formation of this radical anion can initiate a variety of subsequent reactions.

For this compound, a SET event could lead to the formation of a radical anion where the unpaired electron is primarily localized on the nitro group. This species can then undergo further reactions, such as the loss of an iodide ion to generate a 2-nitro-4-methoxyphenyl radical. This radical could then be trapped by another molecule or solvent. Photochemical reactions of nitroarenes often involve SET processes, where the excited state of the nitroarene acts as an oxidant. researchgate.net These radical pathways provide alternative routes for the functionalization of the this compound core, distinct from the more common SNAr mechanism.

Radical-Nucleophilic Substitution (S1) Pathways

The substitution radical-nucleophilic unimolecular (S1) reaction is a multi-step process involving radical and radical anion intermediates. wikipedia.orgorganicreactions.org This reaction pathway provides a method for nucleophilic substitution on aromatic rings, particularly for substrates that are unreactive under traditional nucleophilic aromatic substitution (SAr) conditions. organicreactions.org The S1 mechanism is a chain reaction initiated by the transfer of an electron to the aryl halide substrate. wikipedia.orgdalalinstitute.com

For this compound, the S1 pathway can be initiated by photostimulation, electrochemically, or through the use of solvated electrons. govtpgcdatia.ac.in The presence of the nitro group can facilitate the initial electron uptake to form the radical anion. The general mechanism proceeds as follows:

Initiation: An electron donor initiates the reaction by transferring an electron to this compound, forming a radical anion. dalalinstitute.com

Propagation:

The radical anion fragments, cleaving the carbon-iodine bond to generate an aryl radical and an iodide anion. wikipedia.org

This highly reactive aryl radical then rapidly couples with a nucleophile (Nu⁻) to form a new radical anion. wikipedia.org

The newly formed radical anion transfers its excess electron to another molecule of this compound, propagating the chain and forming the final substitution product. wikipedia.org

Termination: The chain reaction can be terminated if the aryl radical abstracts a hydrogen atom from the solvent or if it is quenched by a radical scavenger. wikipedia.orggovtpgcdatia.ac.in

A variety of nucleophiles can participate in S1 reactions, including enolates, thiolates, and amides. wikipedia.orgnptel.ac.in The reaction is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds on unactivated aromatic systems. organicreactions.org

Electrophilic Aromatic Substitution Regioselectivity

Electrophilic aromatic substitution (EAS) on a polysubstituted benzene (B151609) ring like this compound is governed by the cumulative directing and activating/deactivating effects of the existing substituents. fiveable.melibretexts.org The three substituents on the ring are the methoxy (-OCH₃), nitro (-NO₂), and iodo (-I) groups. Their individual effects determine the position of an incoming electrophile. organicchemistrytutor.comminia.edu.eg

Methoxy Group (-OCH₃): Located at C-1, the methoxy group is a strong activating group and an ortho, para-director. organicchemistrytutor.com It donates electron density to the ring via a strong resonance effect (+M), which outweighs its inductive electron-withdrawing effect (-I). This increases the nucleophilicity of the ring, particularly at the positions ortho and para to it (C-2 and C-6). organicchemistrytutor.comwikipedia.org

Nitro Group (-NO₂): Positioned at C-2, the nitro group is a powerful deactivating group and a meta-director. minia.edu.eg It strongly withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less reactive towards electrophiles. minia.edu.eg It directs incoming electrophiles to the positions meta to itself (C-4 and C-6).

Iodo Group (-I): At C-4, the iodine atom is a deactivating group due to its electron-withdrawing inductive effect (-I). organicchemistrytutor.com However, it is an ortho, para-director because its lone pairs can donate electron density through a weak resonance effect (+M), which stabilizes the arenium ion intermediate during attack at these positions. organicchemistrytutor.comlibretexts.org It directs incoming electrophiles to the positions ortho and para to itself (C-3 and C-5).

Predicting the Site of Substitution:

To predict the regioselectivity, the directing effects of all three groups must be considered in concert. The positions on the ring are C-3, C-5, and C-6.

Position C-3: Directed ortho by the iodo group and meta by the methoxy group.

Position C-5: Directed ortho by the iodo group and meta by the nitro group.

Position C-6: Directed ortho by the methoxy group and meta by the nitro group.

The powerful activating effect of the methoxy group is the dominant factor. It strongly activates the C-6 position, which is ortho to it. The nitro group also directs incoming groups to the C-6 position (meta to itself). Although the iodo group deactivates the ring, its directing influence is weaker. Therefore, electrophilic substitution on this compound is most likely to occur at the C-6 position , as this position is strongly activated by the methoxy group and simultaneously directed by the nitro group.

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -OCH₃ | C-1 | Activating | Ortho, Para (to C-2, C-6) |

| -NO₂ | C-2 | Deactivating | Meta (to C-4, C-6) |

| -I | C-4 | Deactivating | Ortho, Para (to C-3, C-5) |

Transition Metal-Catalyzed Transformations

The carbon-iodine bond in this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of new bonds with high efficiency and selectivity. Aryl iodides are particularly reactive substrates in these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. organic-chemistry.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. organic-chemistry.org The Suzuki coupling of this compound with an aryl or vinyl boronic acid would yield a biaryl or a substituted styrene, respectively. The catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to give the product and regenerate the catalyst. researchgate.net

Heck-Mizoroki Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction of this compound with an alkene, such as an acrylate (B77674) or styrene, would lead to the formation of a substituted alkene. youtube.com The presence of electron-withdrawing groups on the alkene can enhance the reaction rate. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. This method is highly effective for the synthesis of arylalkynes.

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | Biaryl |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Arylalkyne |

Copper-catalyzed reactions, particularly the Ullmann reaction, are classical methods for forming carbon-carbon and carbon-heteroatom bonds, often requiring harsher conditions than their palladium-catalyzed counterparts. byjus.comwikipedia.org

Ullmann Condensation/Coupling: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules to form a symmetrical biaryl. byjus.comwikipedia.org This reaction typically requires high temperatures and stoichiometric amounts of copper powder or a copper salt. wikipedia.org The presence of an electron-withdrawing nitro group on this compound can facilitate this reaction. Modern variations of the Ullmann reaction, known as Ullmann-type reactions or condensations, utilize catalytic amounts of soluble copper salts, often with ligands, to couple aryl halides with alcohols (to form ethers), amines (to form anilines), and thiols (to form thioethers) under milder conditions. wikipedia.orgorganic-chemistry.org

Goldberg Reaction: A specific type of Ullmann condensation, the Goldberg reaction, is the copper-catalyzed coupling of an aryl halide with an amine to form a C-N bond. wikipedia.org this compound could react with various primary or secondary amines under these conditions.

Hurtley Reaction: This variation involves the copper-catalyzed reaction of aryl halides with compounds containing active methylene (B1212753) groups, leading to the formation of a C-C bond. wikipedia.org

| Reaction Name | Reactant | Typical Conditions | Bond Formed |

|---|---|---|---|

| Ullmann Coupling | This compound | Cu powder, high temp. | C-C (Biaryl) |

| Ullmann Ether Synthesis | Alcohol/Phenol (ROH) | CuI, Ligand, Base | C-O (Aryl Ether) |

| Goldberg Reaction | Amine (R₂NH) | CuI, Ligand, Base | C-N (Aryl Amine) |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of a molecule. While a publicly available, experimentally verified NMR spectrum for 4-Iodo-2-nitroanisole is not widely reported, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent functional groups and established principles of NMR theory.

The ¹³C NMR spectrum of this compound is expected to display seven distinct signals, corresponding to the six aromatic carbons and the single methoxy (B1213986) carbon. The chemical shifts (δ) are influenced by the electron-donating methoxy group (-OCH₃), and the electron-withdrawing nitro (-NO₂) and iodo (-I) groups. Aromatic carbon signals typically appear in the range of 110-160 ppm. The carbon atom directly attached to the oxygen of the methoxy group (C1) would be significantly deshielded, appearing far downfield. Conversely, the carbon bonded to the iodine atom (C4) would experience the "heavy atom effect," causing its signal to shift upfield relative to what would be expected based on electronegativity alone. The carbons ortho and para to the electron-donating methoxy group would be shielded, while those ortho and para to the electron-withdrawing nitro group would be deshielded.

| Carbon Atom | Predicted Chemical Shift (ppm) | Reasoning |

|---|---|---|

| C1 (-OCH₃) | ~155-160 | Attached to electronegative oxygen, deshielded. |

| C2 (-NO₂) | ~140-145 | Attached to electron-withdrawing nitro group, deshielded. |

| C3 | ~115-120 | Ortho to methoxy group (shielding) and meta to nitro group (weakly withdrawing). |

| C4 (-I) | ~85-95 | Heavy atom effect from iodine causes significant upfield shift. |

| C5 | ~130-135 | Meta to both methoxy and nitro groups, ortho to iodo group. |

| C6 | ~110-115 | Ortho to nitro group (deshielding) and meta to methoxy group. |

| -OCH₃ | ~55-60 | Typical range for a methoxy carbon attached to an aromatic ring. |

The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons. For this compound, three signals are expected for the aromatic protons and one signal for the methoxy group protons.

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected, typically in the range of 3.8-4.0 ppm.

Aromatic Protons: The three aromatic protons are chemically distinct and would give rise to a complex splitting pattern.

H3: This proton is ortho to the strongly electron-withdrawing nitro group and would be the most deshielded, appearing furthest downfield. It would be split by H5, resulting in a doublet. The coupling constant (J) would be small, characteristic of a meta-coupling (⁴J ≈ 2-3 Hz).

H5: This proton is flanked by the iodine atom and proton H6. It would be split by H6 (ortho-coupling, ³J ≈ 8-10 Hz) and by H3 (meta-coupling, ⁴J ≈ 2-3 Hz), likely appearing as a doublet of doublets.

H6: This proton is ortho to the electron-donating methoxy group, which would cause some shielding. It is split by H5 (ortho-coupling, ³J ≈ 8-10 Hz), appearing as a doublet.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H3 | ~8.0-8.2 | d | ⁴J ≈ 2-3 |

| H5 | ~7.8-8.0 | dd | ³J ≈ 8-10, ⁴J ≈ 2-3 |

| H6 | ~7.0-7.2 | d | ³J ≈ 8-10 |

| -OCH₃ | ~3.9 | s | N/A |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by absorptions from the nitro, ether, and aromatic components. The most diagnostic peaks are the strong stretches of the nitro group. spectroscopyonline.com

Nitro Group (NO₂): Two very strong and characteristic absorption bands are expected: the asymmetric stretch (higher frequency) and the symmetric stretch (lower frequency).

Aromatic C-O-C Linkage: The asymmetric stretch of the C-O-C bond in the anisole (B1667542) moiety gives rise to a strong band.

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring appear as multiple bands of variable intensity in the 1600-1450 cm⁻¹ region. C-H stretching vibrations appear above 3000 cm⁻¹.

C-I Bond: The C-I stretching vibration occurs at low frequencies, typically below 600 cm⁻¹, and may fall outside the range of standard mid-IR spectrometers.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H (-OCH₃) | Stretching | 3000-2850 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1570-1500 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1370-1300 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Weak |

| Aryl Ether (Ar-O-C) | Asymmetric Stretching | 1275-1200 | Strong |

| Aryl Ether (Ar-O-C) | Symmetric Stretching | 1075-1020 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to non-polar, symmetric bonds. It serves as a unique "molecular fingerprint" for a compound. nih.govnih.gov For this compound, the symmetric vibrations of the nitro group and the breathing modes of the aromatic ring are expected to be strong Raman scatterers. researchgate.net The symmetric NO₂ stretch, in particular, is often a very intense band in the Raman spectrum of nitroaromatic compounds. researchgate.net This technique is valuable for identifying the molecule based on its unique pattern of scattered light frequencies, which corresponds to its specific vibrational modes. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

The definitive solid-state structure of this compound (systematic name: 1-Iodo-4-methoxy-2-nitrobenzene) has been determined by single-crystal X-ray diffraction. nih.gov The analysis reveals crucial details about bond lengths, angles, and intermolecular interactions.

The study found that the molecule is essentially planar, with the 12 non-hydrogen atoms having a root-mean-square deviation of just 0.016 Å. nih.gov This planarity facilitates efficient packing in the crystal lattice. A notable feature is a close intramolecular interaction between the iodine atom and one of the oxygen atoms of the adjacent nitro group, with a measured distance of 3.0295 (13) Å. nih.gov In the crystal, intermolecular I···O interactions (3.3448 (13) Å) link the molecules into zigzag chains. nih.gov These chains are further organized into layers through weak π–π stacking interactions between the aromatic rings of neighboring molecules, with a centroid-to-centroid distance of 3.8416 (9) Å. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆INO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 18.6370 (13) |

| b (Å) | 11.6257 (5) |

| c (Å) | 7.4740 (3) |

| Volume (ų) | 1619.38 (15) |

| Z (Molecules per unit cell) | 8 |

| Temperature (K) | 100 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT has become a standard method for investigating the electronic structure of organic molecules. lookchem.cnrsc.org These calculations can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its stability and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). doi.orgnih.gov The energy of these orbitals and the gap between them are critical indicators of a molecule's kinetic stability and its ability to act as an electron donor or acceptor. For instance, a small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. While FMO analysis is a common application of DFT, specific HOMO-LUMO energy values and orbital distributions for 4-Iodo-2-nitroanisole are not documented in the available literature.

Ab Initio and Semiempirical Molecular Orbital Methods

Beyond DFT, other computational methods like ab initio and semi-empirical calculations are used to study molecular properties. Ab initio methods are based on first principles without experimental parameters, offering high accuracy at a significant computational cost. Semi-empirical methods incorporate some experimental data to simplify calculations, making them faster for larger molecules. A dedicated study applying these methods to this compound has not been identified.

Mechanistic Probing of Reaction Pathways

Theoretical chemistry is instrumental in mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. This allows chemists to understand how reactions occur and to predict the formation of different products. Studies on related nitroaromatic compounds have utilized these methods to explore reaction mechanisms, such as hydrolysis or cycloadditions. However, the specific reaction mechanisms involving this compound, for example in nitrosodeiodination reactions, have been investigated experimentally but lack a detailed computational probing of the reaction pathways.

Charge-Transfer Complex Formation and Activation Energy Barriers

The formation of charge-transfer (CT) complexes, where an electron is partially transferred between a donor and an acceptor molecule, can be a crucial step in many chemical reactions. Computational methods can model the geometry and stability of these complexes and calculate the activation energy barriers for their formation and subsequent reactions. There is no available research that computationally investigates the formation of CT complexes with this compound.

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming molecular structures. While an experimental IR spectrum for this compound has been mentioned in the literature, a detailed computational analysis to assign the vibrational modes is not available. Similarly, predicted NMR data based on theoretical calculations for this compound have not been published.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

4-Iodo-2-nitroanisole serves as a pivotal starting material for the construction of intricate molecular architectures through a variety of cross-coupling reactions. The presence of the iodine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in the assembly of complex organic frameworks.

One of the most prominent applications of this compound is in palladium-catalyzed cross-coupling reactions , such as the Suzuki and Heck reactions. These reactions are powerful tools for creating biaryl compounds and substituted alkenes, respectively, which are common motifs in many biologically active molecules and functional materials.

For instance, in a Suzuki coupling reaction, this compound can be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The general scheme for this reaction is as follows:

Similarly, in the Heck reaction, this compound can be coupled with an alkene to introduce a substituted vinyl group onto the aromatic ring. This reaction is particularly useful for the synthesis of styrenic compounds.

The nitro group in this compound can be readily reduced to an amino group, which can then be further modified. This transformation opens up pathways to a diverse range of derivatives, including amides, sulfonamides, and diazonium salts, which are precursors to azo compounds. The methoxy (B1213986) group can also be cleaved to a hydroxyl group, providing another site for functionalization. This trifunctionality makes this compound a highly valuable and versatile intermediate in multi-step syntheses.

Utility in Pharmaceutical Synthesis and Lead Compound Development

The structural motifs accessible from this compound are prevalent in numerous pharmaceutical agents. Its ability to participate in various chemical transformations makes it a valuable building block in the synthesis of drug candidates and the development of new lead compounds.

While direct examples of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its analogous compounds have been utilized in the preparation of important pharmaceuticals. For example, the structurally related 4-iodo-2-methoxyphenol (B1311775) has been employed as a key intermediate in the synthesis of Entacapone, a medication used in the treatment of Parkinson's disease. This suggests the potential of this compound for similar applications in medicinal chemistry.

The development of lead compounds often involves the creation of a library of structurally diverse molecules for biological screening. The versatility of this compound allows for the efficient generation of such libraries. By systematically varying the coupling partners in cross-coupling reactions and modifying the nitro and methoxy groups, a wide range of derivatives can be synthesized and evaluated for their therapeutic potential.

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Starting Material | Reaction Type | Resulting Scaffold | Potential Therapeutic Area |

| This compound | Suzuki Coupling | Biaryl compounds | Anti-inflammatory, Antiviral |

| This compound | Heck Coupling | Substituted styrenes | Anticancer, CNS disorders |

| This compound | Reduction of nitro group | 4-Iodo-2-aminoanisole | Precursor for various heterocycles |

| This compound | Ether cleavage | 4-Iodo-2-nitrophenol | Building block for kinase inhibitors |

Building Block in Agrochemical Design and Development

The field of agrochemicals, which includes herbicides, insecticides, and fungicides, constantly requires the development of new active ingredients to combat resistance and improve efficacy. This compound is recognized as an important organic intermediate in this sector. uni.lu

Furthermore, the ability to introduce diverse substituents onto the aromatic ring via cross-coupling reactions allows for the fine-tuning of the biological activity and physical properties of potential agrochemical candidates. This is a crucial aspect of the design and development process, where small structural modifications can lead to significant changes in efficacy, selectivity, and environmental persistence.

Application as a Precursor in Dye Chemistry and Functional Materials

The chemical structure of this compound makes it a suitable precursor for the synthesis of various dyes and functional organic materials. The aromatic nitro group is a key component in the synthesis of azo dyes, which are a large and important class of colored compounds.

The synthesis of an azo dye typically involves the reduction of the nitro group to an amino group, followed by diazotization and coupling with a suitable aromatic compound. The substituents on the aromatic rings of the resulting azo compound determine its color and properties. The presence of the methoxy and iodo groups on the this compound precursor allows for the synthesis of dyes with potentially unique shades and improved fastness properties.

In the realm of functional materials, the extended π-conjugated systems that can be constructed using this compound as a building block are of significant interest for applications in organic electronics. Materials with tailored electronic and optical properties are essential for the development of devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to introduce different functional groups through the versatile chemistry of this compound provides a pathway to new materials with optimized performance characteristics for these advanced applications.

Biochemical Transformations and Environmental Fate Research

Microbial Degradation Pathways of Related Nitroaromatic Compounds

Nitroaromatic compounds have been introduced into the environment primarily through human activities, as they are used in the synthesis of dyes, pesticides, and explosives. asm.org Their chemical stability, conferred by the electron-withdrawing nature of the nitro group and the stable benzene (B151609) ring, makes them generally resistant to oxidative degradation. asm.orgasm.org Despite this, various microorganisms have evolved diverse strategies to metabolize these compounds, often utilizing them as sources of carbon, nitrogen, and energy. asm.orgdtic.mil

Microbial degradation of nitroaromatics can proceed through several distinct pathways, broadly categorized by the initial enzymatic attack on the molecule.

Reduction of the Nitro Group: A common initial step, particularly under anaerobic conditions, is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.govslideshare.net Bacteria such as Desulfovibrio and Clostridium species can perform these reductions. nih.gov While this transformation reduces the toxicity of some parent compounds, the resulting aromatic amines can be carcinogenic and may require further degradation. asm.org

Oxidative Denitration: Aerobic bacteria have developed pathways that remove the nitro group directly from the aromatic ring. This can be achieved through the action of monooxygenase or dioxygenase enzymes. nih.gov

Monooxygenases add a single oxygen atom, which can lead to the elimination of the nitro group as nitrite (B80452) from nitrophenols. nih.gov

Dioxygenases insert two hydroxyl groups into the aromatic ring, which destabilizes the structure and leads to the spontaneous elimination of the nitrite group. nih.gov This mechanism has been observed in the degradation of nitrobenzene, 2-nitrotoluene, and other nitroaromatics. nih.govnih.gov

Initial Reduction followed by Rearrangement: Some bacteria utilize a pathway where the nitro group is first reduced to a hydroxylamine (B1172632). This intermediate then undergoes an enzyme-catalyzed rearrangement to form a hydroxylated compound, which can then be processed by standard aromatic degradation pathways involving ring fission. nih.gov

The specific pathway employed by a microorganism depends on the organism itself, the structure of the nitroaromatic compound, and the environmental conditions (aerobic vs. anaerobic). slideshare.net

| Degradation Strategy | Key Enzymatic Step | Typical Conditions | Example Microorganisms | Resulting Transformation |

|---|---|---|---|---|

| Nitro Group Reduction | Nitroreductase activity | Anaerobic | Desulfovibrio spp., Clostridium spp. | -NO₂ → -NH₂ |

| Oxidative Denitration (Monooxygenase) | Monooxygenase adds a single oxygen atom | Aerobic | Not specified | Elimination of nitrite (-NO₂) from nitrophenols |

| Oxidative Denitration (Dioxygenase) | Dioxygenase adds two hydroxyl groups | Aerobic | Acidovorax sp. JS42, Pseudomonas spp. | Elimination of nitrite (-NO₂) and ring hydroxylation |

| Reductive Pathway with Rearrangement | Reduction to hydroxylamine followed by enzymatic rearrangement | Aerobic | Bacteria metabolizing nitrobenzene | -NO₂ → -NHOH → Hydroxylated aromatic |

Enzymatic O-Demethylation Mechanisms and Substrate Specificity

The methoxy (B1213986) group (-OCH₃) on an aromatic ring, such as in anisoles, is a common target for enzymatic cleavage in a process known as O-demethylation. This reaction is a critical step in the catabolism of many natural and synthetic aromatic compounds, converting them into more reactive hydroxylated intermediates (phenols) that can enter further degradation pathways. port.ac.ukfrontiersin.org Several distinct enzyme families are known to catalyze O-demethylation. frontiersin.orgnih.gov

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is well-known for its role in metabolism and detoxification. nih.govacs.org P450 systems, such as the GcoAB system, catalyze oxidative O-demethylation of aromatic compounds. acs.orgresearchgate.net The mechanism involves the activation of molecular oxygen to hydroxylate the methyl group, which then leads to the release of formaldehyde (B43269) and the formation of a phenol. frontiersin.orgnih.gov Studies on 4-nitroanisole (B1192098) in human liver microsomes have identified CYP2A6 and CYP2E1 as the primary P450 isoforms responsible for its O-demethylation to 4-nitrophenol (B140041). tandfonline.com

Rieske-type Oxygenases: These are non-heme iron-sulfur proteins that function as multicomponent enzyme systems. port.ac.uknih.gov They activate molecular oxygen to hydroxylate the O-linked methyl group. nih.gov Rieske-type oxygenases are involved in the bacterial O-demethylation of lignin-derived aromatic compounds like vanillate. port.ac.uknih.gov

Tetrahydrofolate (THF)-dependent O-demethylases: This non-oxidative mechanism involves the transfer of the methyl group from the aromatic substrate to a tetrahydrofolate cofactor. port.ac.uk An advantage of this pathway is that it avoids the production of cytotoxic formaldehyde. port.ac.uk Enzymes like LigM and DesA in Sphingobium and Novosphingobium species use this mechanism to demethylate substrates such as vanillate, syringate, and 3-O-methylgallate. port.ac.ukasm.org

The substrate specificity of these enzymes can be broad or narrow. For instance, in Novosphingobium aromaticivorans, the enzyme DesA acts on both syringic and vanillic acids, while LigM is active on vanillic acid and 3-O-methylgallate. asm.org The presence of other substituents on the aromatic ring, such as nitro groups or halogens, can significantly influence an enzyme's ability to bind and process the substrate.

| Enzyme Family | Mechanism Type | Key Features | Example Enzymes | Example Substrates |

|---|---|---|---|---|

| Cytochrome P450s | Oxidative | Heme-containing monooxygenases; produces formaldehyde. | CYP2A6, CYP2E1, GcoAB | 4-Nitroanisole, Guaiacol |

| Rieske-type Oxygenases | Oxidative | Non-heme [2Fe-2S] proteins; produces formaldehyde. | VanAB | Vanillate |

| THF-dependent O-demethylases | Non-oxidative (Methyl Transfer) | Uses tetrahydrofolate as a methyl acceptor; avoids formaldehyde production. | LigM, DesA, DmtS | Vanillate, Syringate, 3-O-methylgallate |

Biotransformation Studies of Related Nitroanisoles

While specific biotransformation data for 4-iodo-2-nitroanisole is limited, studies on structurally similar nitroanisoles provide valuable insights into its potential environmental fate.

4-Nitroanisole: Two bacterial strains, Rhodococcus opacus AS2 and Rhodococcus erythropolis AS3, have been isolated for their ability to use 4-nitroanisole as a sole source of carbon and energy. nih.gov The degradation pathway was elucidated for these strains:

O-demethylation: The initial step is the O-demethylation of 4-nitroanisole to 4-nitrophenol, which transiently accumulates in the growth medium. nih.gov

Hydroxylation: The 4-nitrophenol is then converted to 4-nitrocatechol. nih.gov

Denitration and Ring Cleavage: Further transformation to 1,2,4-trihydroxybenzene occurs, followed by the removal of the nitro group as nitrite, which is released stoichiometrically. nih.gov The resulting trihydroxylated ring is then cleaved for complete mineralization. nih.gov

2,4-Dinitroanisole (DNAN): DNAN is a component of modern insensitive high explosive formulations, and its environmental fate has been studied in soil systems. nih.gov

Degradation Rate: In soil with high organic content, DNAN degrades relatively quickly, with complete degradation observed within sixty days. nih.govresearchgate.net

Primary Degradation Pathway: The predominant transformation is the reduction of one of the nitro groups. The major degradation product identified in soil is 2-amino-4-nitroanisole (2-ANAN), with smaller amounts of 4-amino-2-nitroanisole also being formed. nih.govresearchgate.net This indicates that, unlike the aerobic pathway for 4-nitroanisole in Rhodococcus, the initial attack on DNAN in a complex soil environment is primarily reductive rather than involving O-demethylation. nih.gov

These studies show that for nitroanisoles, both O-demethylation and nitro-group reduction are viable biotransformation pathways. The preferred route likely depends on the specific microbial communities present and the prevailing environmental conditions, particularly the availability of oxygen. The presence of multiple nitro groups (as in DNAN) appears to favor reductive pathways. nih.gov

| Compound | Organism/System | Initial Transformation Step | Major Metabolites | Reference |

|---|---|---|---|---|

| 4-Nitroanisole | Rhodococcus opacus AS2, Rhodococcus erythropolis AS3 | O-demethylation | 4-Nitrophenol, 4-Nitrocatechol, Nitrite | nih.gov |

| 2,4-Dinitroanisole (DNAN) | Soil Microcosm | Nitro group reduction | 2-Amino-4-nitroanisole, 4-Amino-2-nitroanisole | nih.govresearchgate.net |

Future Research Directions and Unexplored Reactivities

Development of Highly Selective and Efficient Synthetic Methods

Direct C-H Iodination: Exploring advanced catalytic systems for the direct and regioselective iodination of 2-nitroanisole (B33030) at the C4 position. This would represent a more atom-economical approach compared to traditional methods.

Flow Chemistry Approaches: Implementing continuous flow technologies for the nitration and iodination steps. Flow chemistry can offer improved safety, scalability, and precise control over reaction parameters, potentially leading to higher yields and purity.

Green Synthesis Protocols: The development of synthetic routes that utilize environmentally benign reagents and solvents is a critical goal. For instance, exploring methods like the one described for 4-iodoanisole (B42571), which uses sodium hypochlorite (B82951) and sodium iodide, could provide a greener alternative to harsher iodinating agents. google.com

Investigation of Novel Reaction Pathways and Catalytic Systems

The reactivity of 4-iodo-2-nitroanisole is largely dominated by transformations involving the iodo group, a prime handle for cross-coupling reactions. However, significant opportunities exist to explore novel reaction pathways and the catalytic systems that enable them.

Advanced Cross-Coupling Reactions: Beyond standard palladium-catalyzed reactions, future work could explore:

Suzuki-Miyaura Coupling: While the Suzuki-Miyaura coupling of aryl halides is well-established, research into using nitroarenes as electrophilic coupling partners is an emerging field. organic-chemistry.org Investigating the direct coupling of this compound with various boronic acids under innovative catalytic conditions could lead to a diverse array of biaryl compounds. organic-chemistry.orgyonedalabs.com The use of specialized ligands and anhydrous conditions has been shown to improve the efficiency of challenging heteroaryl couplings, a strategy that could be adapted for this substrate. nih.gov

Buchwald-Hartwig Amination: The palladium-catalyzed amination of aryl halides is a powerful tool for C-N bond formation. wikipedia.orgorganic-chemistry.org Applying this to this compound with a wide range of amines could produce valuable substituted anilines. beilstein-journals.org A particularly novel direction would be to explore the recently developed Buchwald-Hartwig amination of nitroarenes, which involves the activation of the C-NO2 bond. nih.govelsevierpure.com This could potentially allow for selective functionalization at either the iodo or nitro position.

Sonogashira Coupling: The Sonogashira reaction, which couples aryl halides with terminal alkynes, provides a direct route to arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com Applying this to this compound can generate precursors for complex heterocyclic systems or materials with interesting photophysical properties. Research into copper-free Sonogashira couplings or those employing novel N-heterocyclic carbene (NHC) palladium complexes could offer milder and more efficient conditions. researchgate.net

Photocatalysis and Dual Catalytic Systems: Visible-light photocatalysis has emerged as a powerful tool for unlocking novel reaction pathways. researchgate.netrsc.org Future research could investigate the use of photoredox catalysts to engage this compound in new types of transformations, such as radical-mediated reactions. Furthermore, the use of synergistic dual catalytic systems, combining a transition metal catalyst with an organocatalyst, could enable previously inaccessible reactions. mdpi.com

Selective Reduction of the Nitro Group: The selective reduction of the nitro group in the presence of the iodo functionality is a valuable transformation. While catalytic transfer hydrogenation is a known method for reducing nitroarenes, researchgate.net further research into developing highly selective and mild reducing agents and catalytic systems is warranted. This would provide facile access to 2-iodo-4-methoxyaniline, a versatile intermediate for further functionalization.

Design and Synthesis of Advanced Derivatives with Tailored Properties

The unique electronic and steric properties of this compound make it an attractive scaffold for the design and synthesis of advanced derivatives with specific, tailored functions.

Medicinal Chemistry: The iodo and nitro groups can be strategically modified to interact with biological targets. For instance, iodo-substituted quinazolines have been designed as dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) for anticancer applications. nih.gov The this compound core could be elaborated into novel heterocyclic systems with potential therapeutic activities. The iodine atom can also serve as a non-toxic radiocontrast agent or a site for introducing radioisotopes for therapeutic purposes. nih.gov

Materials Science: The synthesis of highly substituted pyrazole (B372694) derivatives, which have applications in materials science and as biologically active compounds, has been achieved through the electrophilic cyclization of acetylenic hydrazones with iodine. metu.edu.tr this compound derivatives, particularly those generated through Sonogashira coupling, could serve as precursors to novel conjugated materials, dyes, or liquid crystals with unique optical and electronic properties.

The following table outlines potential research avenues for the synthesis of advanced derivatives:

| Target Derivative Class | Synthetic Strategy | Potential Application | Relevant Research |

|---|---|---|---|

| Substituted Biaryls | Suzuki-Miyaura Coupling | Pharmaceuticals, Agrochemicals, Organic Materials | organic-chemistry.org |

| Aromatic Amines | Buchwald-Hartwig Amination | Dye Synthesis, Polymer Precursors, Pharmaceuticals | wikipedia.orgbeilstein-journals.orgnih.gov |

| Conjugated Enynes | Sonogashira Coupling | Organic Electronics, Molecular Wires | wikipedia.orgresearchgate.net |

| Heterocyclic Compounds (e.g., Quinolines, Indoles) | Intramolecular Cyclization of Coupled Products | Medicinal Chemistry, Functional Materials | nih.gov |

Integrated Experimental and Computational Approaches for Mechanistic Understanding

To accelerate the development of the aforementioned synthetic methods and the design of novel derivatives, an integrated approach combining experimental studies with computational modeling is essential.

Mechanistic Elucidation of Coupling Reactions: While the general catalytic cycles for reactions like the Suzuki-Miyaura coupling are understood, the specific role of ligands, bases, and additives in reactions involving substrates like this compound can be complex. yonedalabs.com Density Functional Theory (DFT) calculations can be employed to model transition states, reaction intermediates, and activation energies. This can provide insights into the reaction mechanism, rationalizing observed regioselectivity and reactivity. For example, computational studies have been crucial in understanding the unprecedented mechanism of Suzuki-Miyaura coupling of nitroarenes, which proceeds via cleavage of the Ar–NO2 bond. organic-chemistry.org

Catalyst and Ligand Design: Computational screening can guide the rational design of new ligands for palladium catalysts. By modeling the interaction of different ligands with the metal center and the substrate, it is possible to predict which ligands will lead to higher catalytic activity and selectivity, thus reducing the amount of empirical experimental work required.

Predicting Properties of Derivatives: Quantitative Structure-Activity Relationship (QSAR) and other computational models can be used to predict the biological activity or physical properties of designed derivatives of this compound. This in silico screening can help prioritize synthetic targets with the highest probability of possessing the desired properties, streamlining the discovery process for new drugs and materials.

The synergy between experimental and computational chemistry will be a driving force in unlocking the full potential of this compound as a valuable chemical entity.

Q & A

Q. What are the common synthetic routes for 4-Iodo-2-nitroanisole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitration and iodination steps. For example, nitration of 4-iodoanisole under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can yield the nitro derivative. Alternatively, iodination of 2-nitroanisole using KI/I₂ in the presence of an oxidizing agent (e.g., H₂O₂) is another route . Key factors include:

- Temperature : Excessive heat may lead to deiodination or over-nitration.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution .

Table 1 : Comparative Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration of 4-iodoanisole | HNO₃ (conc.), H₂SO₄, 0–5°C | 65–75 | |

| Iodination of 2-nitroanisole | KI, I₂, H₂O₂, AcOH, 50°C | 55–60 |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm the methoxy group (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm). Iodo substituents cause deshielding in adjacent carbons .

- IR Spectroscopy : Detect nitro (~1520 cm⁻¹, asymmetric stretch) and methoxy (~1250 cm⁻¹) groups .

- HPLC-MS : For purity assessment and molecular ion ([M+H]⁺) verification .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines for nitroaromatics:

- PPE : Gloves, lab coat, and goggles (skin/eye irritation risks) .

- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .

- Storage : In amber glass, under inert gas (N₂), away from light (iodine may undergo photolytic cleavage) .

Advanced Research Questions

Q. How can regioselectivity challenges in the iodination of nitroanisole derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Groups : The methoxy group (-OCH₃) is ortho/para-directing, but nitro (-NO₂) is meta-directing. Computational modeling (DFT) predicts the dominant site for iodination .

- Solvent Effects : Polar solvents stabilize transition states favoring para-substitution .

Table 2 : Regioselectivity in Nitroanisole Iodination

| Substrate | Solvent | Major Product (%) | Reference |

|---|---|---|---|

| 2-Nitroanisole | Acetic Acid | This compound (70) | |

| 3-Nitroanisole | DMF | 5-Iodo-3-nitroanisole (65) |

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from:

Q. How does computational chemistry aid in predicting reactivity trends for this compound?

- Methodological Answer : Use density functional theory (DFT) to:

- Map electrostatic potential surfaces (identify electrophilic sites).

- Simulate reaction pathways (e.g., iodination vs. nitration barriers) .

Compare computed IR/NMR spectra with experimental data to validate models .

Data Contradiction and Analysis

Q. How should researchers handle conflicting data on the thermal stability of this compound?

- Methodological Answer : Conflicting thermogravimetric analysis (TGA) results may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。